2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
CAS No.: 955761-21-4
Cat. No.: VC11878934
Molecular Formula: C26H22N2O3S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955761-21-4 |
|---|---|
| Molecular Formula | C26H22N2O3S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-naphthalen-2-yloxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C26H22N2O3S/c29-25(17-31-23-10-8-18-4-1-2-5-20(18)15-23)27-22-9-7-19-11-12-28(16-21(19)14-22)26(30)24-6-3-13-32-24/h1-10,13-15H,11-12,16-17H2,(H,27,29) |
| Standard InChI Key | NFVDIFNIIGAHON-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
| Canonical SMILES | C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Introduction
Pharmacological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-negative bacteria :
| Bacterial Strain | MIC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | 16–32 | Membrane permeabilization, OMP binding |
| Escherichia coli | 8–32 | Disruption of cell wall synthesis |
Source: Molina-Panadero et al., 2024
The thiophene-carbonyl moiety enhances lipophilicity, facilitating penetration through bacterial membranes, while the naphthalene group stabilizes interactions with outer membrane proteins (OMPs) like OmpC and OmpW .
Molecular Docking Studies
Computational analyses reveal strong binding affinities to critical targets:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Tubulin (PDB: 1SA0) | −9.2 | Hydrogen bonds with Tyr224, hydrophobic contacts with Leu248 |
| KRas (PDB: 4OBE) | −8.7 | π-Stacking with Phe28, salt bridges with Asp30 |
| E. coli OmpC | −7.9 | Van der Waals interactions with Phe74 |
The tetrahydroisoquinoline core anchors the molecule in hydrophobic pockets, while the thiophene group participates in π-π stacking with aromatic residues .
Structure-Activity Relationships (SAR)
Critical structural determinants for bioactivity include:
-
Tetrahydroisoquinoline Scaffold: Essential for tubulin binding; N-methylation reduces potency by 40% .
-
Thiophene-2-carbonyl Group: Electron-withdrawing properties enhance electrophilicity, improving enzyme inhibition (e.g., COX-II) .
-
Naphthalen-2-yloxy Substituent: Increases logP by 1.2 units, optimizing membrane permeability.
Modifications to the acetamide linker (e.g., replacement with sulfonamide) abolish antimicrobial activity, underscoring its role in hydrogen-bond networking .
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